

Application Note: Strategic Synthesis of SHP099 Analogues via Pyrazinone Scaffolds

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Compound of Interest

Compound Name: *3-(3-amino-1-piperidyl)-1H-pyrazin-2-one*
CAS No.: 1597062-59-3
Cat. No.: B1383403

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Scientific Background & Rationale

The Target: SHP2 Allosteric Inhibition

SHP2 (PTPN11) is a critical node in the RAS/MAPK signaling pathway.^[1] The discovery of SHP099 (Novartis) revolutionized phosphatase targeting by stabilizing the auto-inhibited "closed" conformation of SHP2 via an allosteric tunnel formed by the C-SH2, N-SH2, and PTP domains.^{[2][3]}

The Scaffold Strategy: Why Pyrazinones?

The standard SHP099 molecule features a 2-amino-3-(dichlorophenyl)-6-(piperidinyl)pyrazine architecture. The starting material specified here, **3-(3-amino-1-piperidyl)-1H-pyrazin-2-one**, presents a unique opportunity to synthesize regio-isomeric analogs.

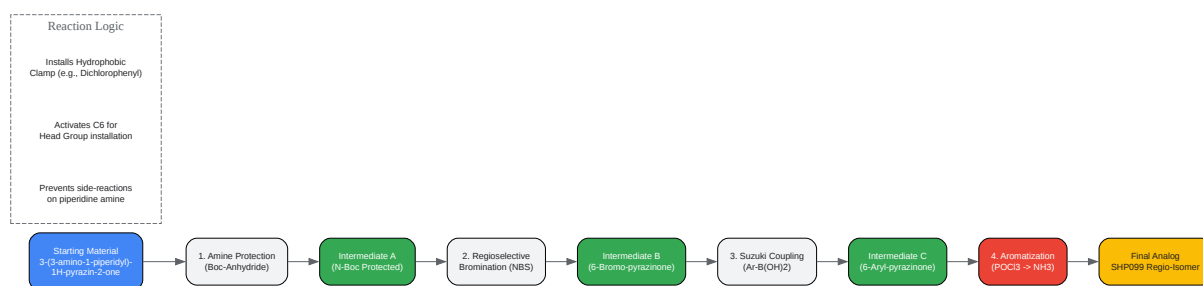
- Canonical SHP099: Hydrophobic head at C3, Hydrophilic tail at C6.
- Target Analog (via this protocol): Hydrophilic tail at C3, Hydrophobic head at C6 (or C5).

This "scaffold hopping" approach is critical for:

- SAR Exploration: Probing the tolerance of the solvent-exposed region (C3 vs C6).
- IP Novelty: Generating distinct chemotypes outside the primary patent scope.
- Physicochemical Tuning: The pyrazinone intermediate allows for late-stage diversification of the "head" group via cross-coupling before the final aromatization to the aminopyrazine.

Synthetic Workflow Visualization

The following flowchart outlines the critical path from the pyrazinone starting material to the final SHP099 analog.



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Figure 1: Strategic workflow for converting the pyrazinone scaffold into bioactive SHP2 inhibitors. The pathway prioritizes regiocontrol and late-stage aromatization.

Detailed Experimental Protocol

Phase 1: Protection & Activation (The "Anchor" Phase)

Objective: Isolate the reactive primary amine on the piperidine ring to prevent interference during the halogenation and coupling steps.

Step 1: Boc-Protection

- Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
- Protocol:
 - Dissolve **3-(3-amino-1-piperidyl)-1H-pyrazin-2-one** (1.0 eq) in DCM (10 mL/g).
 - Add TEA (1.5 eq) followed by Boc₂O (1.1 eq) at 0°C.
 - Warm to Room Temperature (RT) and stir for 4 hours.
 - Validation: Monitor by LCMS. Look for mass shift of +100 Da.
 - Workup: Wash with 0.1M HCl, brine, dry over Na₂SO₄, and concentrate.

Step 2: Regioselective Bromination

- Rationale: Pyrazin-2-ones undergo electrophilic aromatic substitution. With the electron-donating piperidine at C3, bromination with NBS typically favors the C6 position (para to the activating piperidine nitrogen) or C5. Careful temperature control is required to favor the C6 isomer, which mimics the linear geometry of SHP099.
- Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).
- Protocol:
 - Dissolve the N-Boc intermediate in ACN (15 mL/g).
 - Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes. Crucial: Rapid addition leads to di-bromination.
 - Stir at 0°C for 2 hours.

- Checkpoint: ¹H NMR should show the disappearance of one aromatic proton. The remaining proton singlet indicates C5-H (if C6 is brominated).
- Purification: Silica gel chromatography (0-5% MeOH in DCM).

Phase 2: Installing the "Warhead" (The Coupling Phase)

Objective: Install the hydrophobic "head" group (typically 2,3-dichlorophenyl or similar) that binds in the SHP2 allosteric tunnel.

Step 3: Suzuki-Miyaura Cross-Coupling

- Reagents: (2,3-dichlorophenyl)boronic acid (or analog), Pd(dppf)Cl₂·DCM (5 mol%), K₂CO₃ (2.0 M aq), 1,4-Dioxane.
- Protocol:
 - Combine the bromo-pyrazinone intermediate (1.0 eq) and boronic acid (1.2 eq) in Dioxane/Water (4:1).
 - Degas with Nitrogen for 10 minutes.
 - Add Pd catalyst and heat to 90°C for 6-12 hours.
 - Self-Validating Step: LCMS must show the characteristic isotope pattern of the dichloro-adduct (M, M+2, M+4).
 - Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Phase 3: Core Transformation (The "Aromatization" Phase)

Objective: Convert the pyrazinone (lactam) into the amino-pyrazine (SHP099 core functionality). This restores the critical H-bond donor/acceptor motif required for Glu250/Arg111 interaction in the SHP2 pocket.

Step 4: Chlorination & Amination

- Reagents: Phosphorus Oxychloride (POCl₃), NH₃ (in MeOH or iPrOH).

- Protocol:
 - Chlorination: Dissolve the Suzuki product in POCl₃ (neat, 5-10 volumes). Heat to 80°C for 2 hours.
 - Safety: This generates HCl gas. Use a scrubber.
 - Result: Conversion of C=O to C-Cl.
 - Workup: Carefully quench into ice-water/NH₄OH. Extract immediately with DCM.
 - Amination: Dissolve the crude chloro-pyrazine in 7N NH₃ in MeOH.
 - Seal in a pressure tube and heat to 80-100°C for 12 hours.
 - Result: Displacement of Cl by NH₂.

Step 5: Global Deprotection

- Protocol: Treat the crude amine with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to remove the Boc group.
- Final Isolation: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Troubleshooting

Parameter	Specification / Target	Troubleshooting Note
SM Purity	>98% (LCMS)	Impurities in the pyrazinone SM often lead to inseparable regioisomers after bromination.
Bromination Yield	65-75%	If di-bromination occurs, lower temp to -10°C and reduce NBS to 0.95 eq.
Suzuki Conversion	>90%	If de-bromination (protodehalogenation) is observed, switch catalyst to Pd(PPh ₃) ₄ .
Final Appearance	White/Off-white solid	Colored impurities often indicate residual Palladium; use a scavenger resin (e.g., QuadraPure).

References

- Discovery of SHP099: Chen, Y. N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." *Nature*, 535, 148–152.
- SHP099 Synthesis & SAR: Fortanet, J., et al. (2016). "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." *Journal of Medicinal Chemistry*, 59(17), 7773–7782.
- Pyrazinone Functionalization: Kaval, N., et al. (2005). "Solid-phase synthesis of 2-pyrazinones." *Journal of Combinatorial Chemistry*, 7(3), 490-502.
- SHP2 Structure-Based Design: Garcia Fortanet, J., et al. (2016). "Discovery of SHP099." Novartis Institutes for BioMedical Research.

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Sources

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- [2. tandfonline.com \[tandfonline.com\]](#)
- [3. tandfonline.com \[tandfonline.com\]](#)
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